molecular formula C16H22I2N6O4S B1672009 Iobenguane CAS No. 80663-95-2

Iobenguane

Cat. No.: B1672009
CAS No.: 80663-95-2
M. Wt: 640.3 g/mol
InChI Key: XNACDNPGABUBFR-FKNPGSCZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Iobenguane primarily targets the norepinephrine transporter (NET) . This transporter is responsible for the uptake of norepinephrine at the synaptic terminals and adrenal chromaffin cells . This compound, due to its structural similarity to norepinephrine, can be taken up by these cells via the norepinephrine transporter .

Mode of Action

The structure of this compound is similar to noradrenaline, allowing it to be taken up by adrenergic tissue in the adrenal medulla, liver, heart, and spleen . Once taken up by noradrenaline transporters in the adrenergic nerve terminals, it is stored in the presynaptic storage vesicles .

Biochemical Pathways

This compound is absorbed by and accumulated in granules of adrenal medullary chromaffin cells, as well as in pre-synaptic adrenergic neuron granules . The process in which this occurs is closely related to the mechanism employed by norepinephrine and its transporter in vivo .

Pharmacokinetics

This compound rapidly clears from the blood and is highly retained in adrenergic tissues . Following intravenous administration, 50 or 80% of the dose is excreted in urine within 24 or 120 hours, respectively . Less than 10% of the administered this compound gets metabolized into m-iodohippuric acid (MIHA), and the mechanism for how this metabolite is produced is unknown .

Result of Action

This compound is used for the diagnosis of primary and metastatic pheochromocytoma or neuroblastoma . It localizes to adrenergic tissue and thus can be used to identify the location of tumors such as pheochromocytomas and neuroblastomas . With iodine-131, it can also be used to treat tumor cells that take up and metabolize norepinephrine .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, patients with renal insufficiency may experience increased radiation exposure and impaired imaging results . Furthermore, the efficacy of this compound can be affected by the patient’s hydration status, as adequate hydration can minimize irradiation to the bladder .

Future Directions

Iodine-131 Iobenguane (I-131 MIBG) is a radiopharmaceutical agent that has gained significant attention in nuclear medicine due to diagnosing and treating neuroendocrine tumours . These tumours, originating from the neural and endocrine systems, can cause various symptoms and complications . Therefore, early diagnosis and targeted treatment are essential for successfully managing these malignancies .

Biochemical Analysis

Biochemical Properties

The structure of Iobenguane is similar to noradrenaline, allowing it to be taken up by adrenergic tissue in the adrenal medulla, liver, heart, and spleen . Once taken up by noradrenaline transporters in the adrenergic nerve terminals, this compound is stored in the presynaptic storage vesicles . This biochemical property allows this compound to interact with enzymes, proteins, and other biomolecules involved in the adrenergic system.

Cellular Effects

This compound exerts its effects on various types of cells, particularly those in the adrenal medulla and other adrenergic tissues . It influences cell function by mimicking the actions of norepinephrine, impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound’s mechanism of action is closely related to its structural similarity to noradrenaline . It is transported into adrenergic nerve terminals via the noradrenaline uptake transporter . Once inside the nerve terminals, this compound is stored in presynaptic storage vesicles, where it can exert its effects at the molecular level .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to have extended stability . A study found that an this compound sulfate solution remained stable for 91 days when stored in polycarbonate syringes at 4–7 °C . This suggests that this compound has long-term effects on cellular function in in vitro studies.

Dosage Effects in Animal Models

While specific studies on dosage effects of this compound in animal models were not found, it is known that less than 10% of the administered this compound gets metabolized into m-iodohippuric acid (MIHA) . This suggests that the majority of this compound remains active in the body, potentially leading to dosage-dependent effects.

Metabolic Pathways

This compound is involved in the adrenergic system’s metabolic pathways .

Transport and Distribution

This compound is rapidly cleared from the blood and is highly retained in adrenergic tissues . This suggests that this compound is transported and distributed within cells and tissues via the bloodstream and is likely to interact with transporters or binding proteins associated with the adrenergic system.

Subcellular Localization

This compound is absorbed by and accumulated in granules of adrenal medullary chromaffin cells, as well as in pre-synaptic adrenergic neuron granules . This indicates that this compound is localized to these subcellular compartments, where it can exert its activity or function .

Preparation Methods

Synthetic Routes and Reaction Conditions: Iobenguane sulfate I-123 is synthesized by incorporating radioactive iodine-123 into the molecular structure of this compound. The process involves a cyclotron-produced radionuclide, iodine-123, which decays to tellurium-123 by electron capture . The synthesis typically involves the reaction of this compound with iodine-123 under controlled conditions to ensure the correct incorporation of the radioactive isotope .

Industrial Production Methods: The industrial production of this compound sulfate I-123 involves the preparation of a sterile solution containing this compound sulfate with a portion of the molecules labeled with radioactive iodine-123. The solution is then packaged in single-dose or multiple-dose containers that are adequately shielded to prevent radiation exposure . The production process also includes stringent quality control measures to ensure the radiochemical purity and radionuclidic purity of the final product .

Properties

{ "Design of the Synthesis Pathway": "Iobenguane can be synthesized through a multi-step process involving protection, alkylation, deprotection, and radiolabeling reactions.", "Starting Materials": [ "2,4-dioxo-1,3,2-dioxaphosphorinane", "4-bromobenzyl alcohol", "NaH", "Methyl iodide", "Trimethylsilyl iodide", "Hydrochloric acid", "Sodium ascorbate", "Sodium iodide", "Sodium [131I]iodide" ], "Reaction": [ "Protection of 4-bromobenzyl alcohol using 2,4-dioxo-1,3,2-dioxaphosphorinane in the presence of NaH", "Alkylation of the protected alcohol with methyl iodide in the presence of NaH", "Deprotection of the protected alcohol using hydrochloric acid", "Alkylation of the deprotected alcohol with trimethylsilyl iodide", "Radiolabeling of the alkylated compound with sodium [131I]iodide in the presence of sodium ascorbate and sodium iodide" ] }

Iobenguane I-123 is transported into adrenergic nerve terminals via the noradrenaline uptake transporter. It is rapidly cleared from systemic circulation and collected in adrenergically invervated tissues. This allows for gamma-scintigraphic imaging of these tissues and their associated organs for diagnostic purposes.

CAS No.

80663-95-2

Molecular Formula

C16H22I2N6O4S

Molecular Weight

640.3 g/mol

IUPAC Name

2-[(3-(123I)iodanylphenyl)methyl]guanidine;sulfuric acid

InChI

InChI=1S/2C8H10IN3.H2O4S/c2*9-7-3-1-2-6(4-7)5-12-8(10)11;1-5(2,3)4/h2*1-4H,5H2,(H4,10,11,12);(H2,1,2,3,4)/i2*9-4;

InChI Key

XNACDNPGABUBFR-FKNPGSCZSA-N

Isomeric SMILES

C1=CC(=CC(=C1)[123I])CN=C(N)N.C1=CC(=CC(=C1)[123I])CN=C(N)N.OS(=O)(=O)O

SMILES

C1=CC(=CC(=C1)I)CN=C(N)N

Canonical SMILES

C1=CC(=CC(=C1)I)CN=C(N)N.C1=CC(=CC(=C1)I)CN=C(N)N.OS(=O)(=O)O

Appearance

Solid powder

boiling_point

100°C

melting_point

0°C

80663-95-2

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

(3-Iodo-(131I)benzyl)guanidine
123I Labeled 3-Iodobenzylguanidine
125I Labeled 3-Iodobenzylguanidine
3 Iodobenzylguanidine
3 Iodobenzylguanidine, 123I Labeled
3 Iodobenzylguanidine, 125I Labeled
3-Iodobenzylguanidine
3-Iodobenzylguanidine, 123I Labeled
3-Iodobenzylguanidine, 125I Labeled
Iobenguane
Iobenguane (131I)
m Iodobenzylguanidine
m-Iodobenzylguanidine
meta Iodobenzylguanidine
meta-Iodobenzylguanidine
MIBG

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Iobenguane
Reactant of Route 2
Reactant of Route 2
Iobenguane
Reactant of Route 3
Reactant of Route 3
Iobenguane
Reactant of Route 4
Reactant of Route 4
Iobenguane
Reactant of Route 5
Reactant of Route 5
Iobenguane
Reactant of Route 6
Reactant of Route 6
Iobenguane
Customer
Q & A

A: MIBG acts as an analog of norepinephrine and targets the norepinephrine transporter (NET) [, , ]. It utilizes the same uptake and retention mechanisms as norepinephrine within sympathetic neurons [, , ]. This uptake is sodium-dependent, saturable, and can be inhibited by drugs like desmethylimipramine and ouabain []. Once inside the neuron, MIBG is stored primarily in an extravesicular manner, unlike biogenic amines in normal adrenomedullary tissue, which utilize granular storage []. This specific accumulation in adrenergic tissues allows for both imaging and therapeutic applications in neuroendocrine tumors [, , ].

A: Research indicates that a 2.2 mg/mL solution of m-Iodobenzylguanidine sulfate stored in polycarbonate syringes at 4-7°C remains stable for 91 days []. Analysis using high-performance liquid chromatography demonstrated that m-Iodobenzylguanidine concentration consistently exceeded 93% of the initial concentration throughout the study period []. Additionally, no alterations in color or turbidity were observed [].

A: Research exploring the substitution of the benzene ring with a pyridine ring in MIBG, specifically creating 3-guanidinomethyl-5-iodopyridine (GMIP), revealed that this modification eliminates uptake by the uptake-1 pathway []. This finding highlights the importance of the benzene ring for the specific pharmacological activity of MIBG.

A: Studies show that Ultratrace I-131-MIBG is rapidly cleared from the bloodstream and primarily excreted through urine, with 80.3% +/- 2.8% of the administered dose eliminated within 120 hours [].

A: Yes, research has identified variations in MIBG uptake and storage across different neuroblastoma cell lines. For instance, the SK-N-BE(2)C cell line exhibits both specific MIBG uptake and efficient extravesicular storage []. On the other hand, LAN-5 cells lack the ability to effectively store MIBG despite demonstrating a specific uptake mechanism []. Other cell lines, like GI-LI-N and GI-CA-N, lack both uptake and storage capacity for MIBG [].

A: Studies using a murine xenograft model of neuroblastoma demonstrated that tumors engineered to overexpress hNET exhibited significantly higher uptake and retention of MIBG compared to unmodified tumors []. This finding suggests that hNET expression plays a crucial role in the efficacy of MIBG therapy in neuroblastoma.

A: Research indicates that the presence of non-radioactive "carrier" MIBG molecules can potentially reduce the therapeutic efficacy of I-131-MIBG []. This reduction is attributed to competition for uptake with the radioactive I-131-MIBG, leading to lower tumor radiation exposure [].

A: The most frequently reported adverse events associated with HSA I-131 MIBG treatment are gastrointestinal toxicities, particularly nausea and vomiting []. These gastrointestinal side effects were not observed after dosimetry doses []. Myelosuppression is another expected toxicity, with Grade 3 occurring in 17% and Grade 4 in 20% of patients [].

A: HSA I-131 MIBG did not demonstrate a concerning cardiovascular safety signal. While changes in blood pressure were reported, these were considered consistent with the underlying hypertension commonly observed in pheochromocytoma and paraganglioma (PPGL), and not directly attributed to the drug itself [].

A: Long-term follow-up data (up to 10 years) from a phase 2a study of HSA I-131 MIBG in patients with relapsed/refractory high-risk neuroblastoma indicated that the treatment was generally well-tolerated []. One patient in this study developed secondary myelodysplastic syndrome, which entered remission following allogeneic bone marrow transplant [].

A: In a pivotal phase 2 clinical trial, a moderate but statistically significant correlation was observed between biomarker response, specifically a decrease in tumor marker levels, and both objective tumor response and a sustained reduction in antihypertensive medication []. This correlation was particularly strong in patients with tumors that solely overproduced norepinephrine [].

A: High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are commonly employed methods for determining the radiochemical purity of I-131-MIBG [, ].

A: HPLC offers a rapid and straightforward approach for assessing the radiochemical purity of therapeutic doses of I-131-MIBG, often within minutes, without requiring any sample pretreatment []. This method is considered safer from a radiation protection standpoint, especially when dealing with therapeutic quantities of radioactive material [].

A: Researchers have investigated m-(ω-[18F]fluoroalkyl)benzylguanidines as possible alternatives to MIBG for PET imaging of the adrenal medulla []. Preclinical studies in mice showed promising results with high adrenal uptake, suggesting further exploration of these compounds as potential PET radiopharmaceuticals [].

A: Initially developed for imaging the adrenal medulla, MIBG's application expanded to encompass a wide range of neural crest-derived tumors, both for diagnosis and therapy []. Recent years have witnessed a resurgence of interest in MIBG, particularly for assessing cardiac sympathetic neuronal activity, surpassing its use in oncological imaging [].

A: Advancements in radiochemistry and instrumentation have been instrumental in broadening the applications of MIBG []. These interdisciplinary collaborations have led to the development of new formulations, improved labeling techniques, and more sensitive imaging modalities, all contributing to a better understanding and utilization of MIBG in various clinical settings.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.